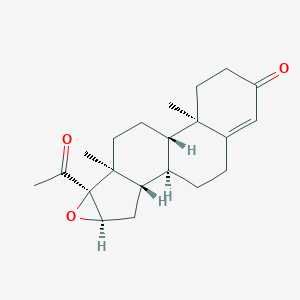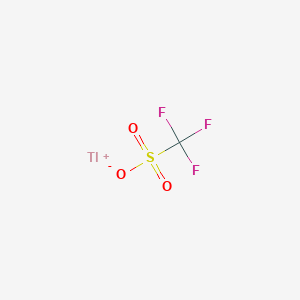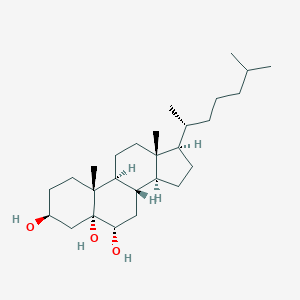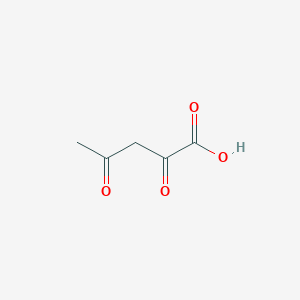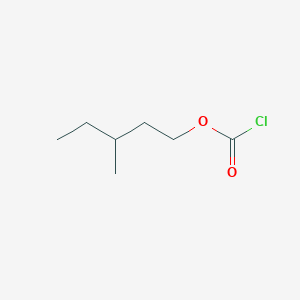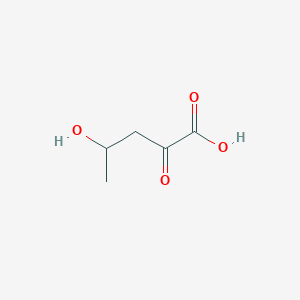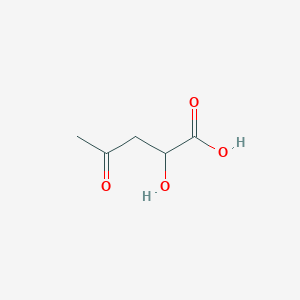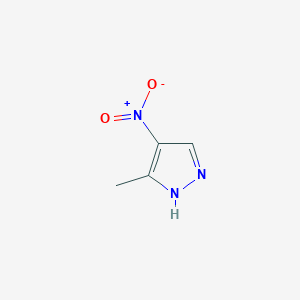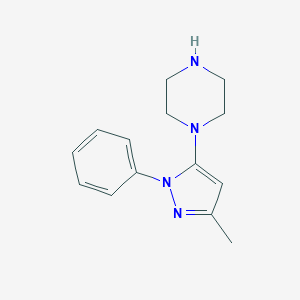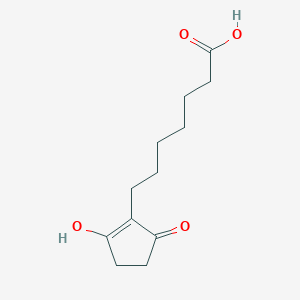
7-(2-Hydroxy-5-oxocyclopent-1-EN-1-YL)heptanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-(2-Hydroxy-5-oxocyclopent-1-EN-1-YL)heptanoic acid, also known as HOCPCA, is a compound that has gained attention in the scientific community due to its potential therapeutic applications.
Mechanism Of Action
7-(2-Hydroxy-5-oxocyclopent-1-EN-1-YL)heptanoic acid activates GPR35 by binding to its orthosteric site, leading to the activation of downstream signaling pathways. This activation results in the inhibition of pro-inflammatory cytokine production and the promotion of anti-inflammatory cytokine production. 7-(2-Hydroxy-5-oxocyclopent-1-EN-1-YL)heptanoic acid has also been shown to inhibit the activation of the NLRP3 inflammasome, a key mediator of inflammation.
Biochemical And Physiological Effects
Research has shown that 7-(2-Hydroxy-5-oxocyclopent-1-EN-1-YL)heptanoic acid has anti-inflammatory and analgesic effects in animal models. 7-(2-Hydroxy-5-oxocyclopent-1-EN-1-YL)heptanoic acid has been shown to reduce pain and inflammation in models of inflammatory bowel disease, arthritis, and neuropathic pain. 7-(2-Hydroxy-5-oxocyclopent-1-EN-1-YL)heptanoic acid has also been shown to promote wound healing and tissue repair.
Advantages And Limitations For Lab Experiments
7-(2-Hydroxy-5-oxocyclopent-1-EN-1-YL)heptanoic acid has several advantages for lab experiments, including its high purity and stability. However, 7-(2-Hydroxy-5-oxocyclopent-1-EN-1-YL)heptanoic acid can be difficult to synthesize and has limited solubility in aqueous solutions, which can make it challenging to use in certain experiments.
Future Directions
There are several potential future directions for research on 7-(2-Hydroxy-5-oxocyclopent-1-EN-1-YL)heptanoic acid. One area of interest is the development of new 7-(2-Hydroxy-5-oxocyclopent-1-EN-1-YL)heptanoic acid analogs with improved pharmacological properties. Another area of interest is the investigation of the role of GPR35 in other physiological processes, such as metabolism and cardiovascular function. Additionally, further research is needed to fully understand the mechanisms underlying the anti-inflammatory and analgesic effects of 7-(2-Hydroxy-5-oxocyclopent-1-EN-1-YL)heptanoic acid.
Synthesis Methods
The synthesis of 7-(2-Hydroxy-5-oxocyclopent-1-EN-1-YL)heptanoic acid involves the reaction between 2-cyclopentenone and heptanal in the presence of a base catalyst. This reaction results in the formation of 7-(2-Hydroxy-5-oxocyclopent-1-EN-1-YL)heptanoic acid as a yellow solid that can be purified through recrystallization.
Scientific Research Applications
7-(2-Hydroxy-5-oxocyclopent-1-EN-1-YL)heptanoic acid has been studied for its potential therapeutic applications, particularly in the treatment of pain and inflammation. Research has shown that 7-(2-Hydroxy-5-oxocyclopent-1-EN-1-YL)heptanoic acid acts as an agonist for the G protein-coupled receptor GPR35, which is involved in the regulation of immune responses and inflammation.
properties
CAS RN |
23535-02-6 |
|---|---|
Product Name |
7-(2-Hydroxy-5-oxocyclopent-1-EN-1-YL)heptanoic acid |
Molecular Formula |
C12H18O4 |
Molecular Weight |
226.27 g/mol |
IUPAC Name |
7-(2-hydroxy-5-oxocyclopenten-1-yl)heptanoic acid |
InChI |
InChI=1S/C12H18O4/c13-10-7-8-11(14)9(10)5-3-1-2-4-6-12(15)16/h13H,1-8H2,(H,15,16) |
InChI Key |
QGMDDMSKOZYBKA-UHFFFAOYSA-N |
SMILES |
C1CC(=O)C(=C1O)CCCCCCC(=O)O |
Canonical SMILES |
C1CC(=O)C(=C1O)CCCCCCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



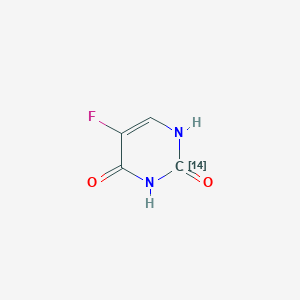
![8,9-Dihydro-5H-benzo[7]annulen-7(6H)-one](/img/structure/B52766.png)
![ethyl 6,7,8-trifluoro-1-[(2R)-1-hydroxypropan-2-yl]-4-oxoquinoline-3-carboxylate](/img/structure/B52771.png)
